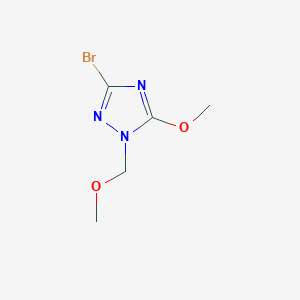![molecular formula C9H17NO2 B1378745 3,7-Dioxa-10-azaspiro[5.6]dodecane CAS No. 1797417-98-1](/img/structure/B1378745.png)
3,7-Dioxa-10-azaspiro[5.6]dodecane
Overview
Description
3,7-Dioxa-10-azaspiro[5.6]dodecane is a heterocyclic organic compound. It has a spiro-bridge that connects two nitrogen atoms and a cyclic ether group. The CAS Number is 1797417-98-1 .
Molecular Structure Analysis
The IUPAC Name for this compound is 3,7-dioxa-10-azaspiro[5.6]dodecane . The InChI Code is 1S/C9H17NO2/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2 . The molecular weight is 171.24 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is room temperature .Scientific Research Applications
Synthesis of New Derivatives
Research has been conducted on the efficient synthesis of new derivatives involving the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, leading to the formation of 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives. This synthesis showcases the compound's potential in creating structurally complex molecules for further chemical exploration (Khrustaleva et al., 2018).
Cascade Cyclization Processes
The novel Prins cascade process has been utilized for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the compound's role in facilitating the synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization. This process demonstrates the compound's utility in creating new molecular architectures (Reddy et al., 2014).
Electrochemical Applications
An innovative application involves the asymmetric electrochemical lactonization of diols on a chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator-modified graphite felt electrode. This method showcases the compound's potential in the field of electrocatalytic oxidation, leading to the production of optically active lactones with high enantiopurity (Kashiwagi et al., 2003).
Environmental Applications
Another significant application is found in the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines. This polymer, synthesized by incorporating 1,4-dioxa-8-azaspiro-[4.5]decane, demonstrates the compound's relevance in environmental cleanup and pollution control (Akceylan et al., 2009).
Pharmacological Research
In pharmacological research, derivatives of 1-oxa-8-azaspiro[4.5]decane have been evaluated as candidate radioligands for sigma-1 receptors. This study provides insight into the compound's potential for development into imaging agents for neurological disorders (Tian et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3,7-dioxa-10-azaspiro[5.6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGXIYRWPLEVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC12CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dioxa-10-azaspiro[5.6]dodecane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)
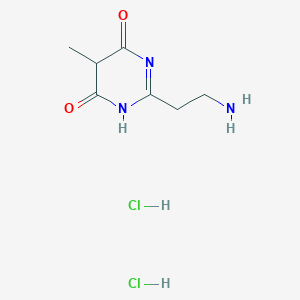
![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
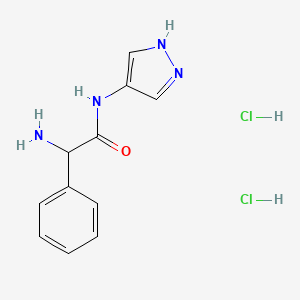
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
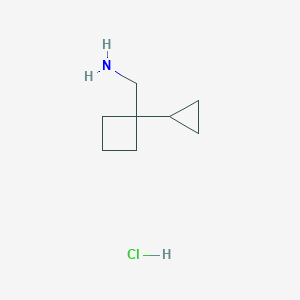
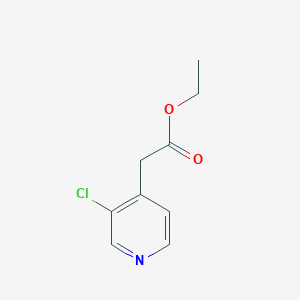
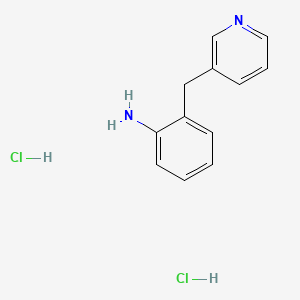
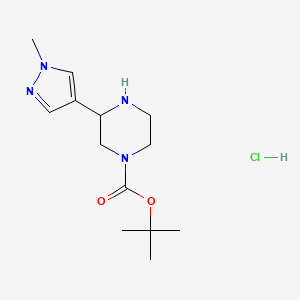
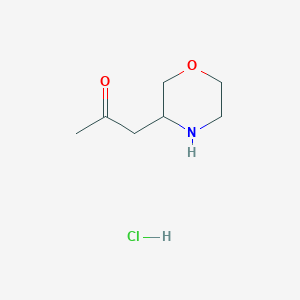
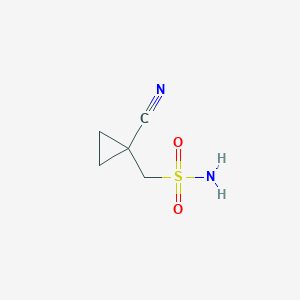
![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)
